Trichlorovinylsilane

Description

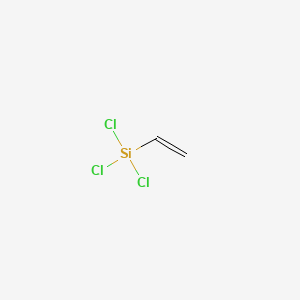

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIUQDDJKHLHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3Si | |

| Record name | VINYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026430 | |

| Record name | Trichloroethenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless to pale yellow liquid with sharp, choking odor like hydrochloric acid; [HSDB] | |

| Record name | VINYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloroethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

195.1 °F at 760 mmHg (USCG, 1999), 91.5 °C | |

| Record name | VINYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

70 °F (NFPA, 2010), 70 °F (21 °C) (open cup) | |

| Record name | VINYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Very soluble in chloroform | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2426 g/cu cm at 20 °C | |

| Record name | VINYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.61 (Air = 1) | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

65.9 [mmHg], 65.9 mm Hg at 25 °C | |

| Record name | Vinyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fuming liquid, Liquid, Colorless or pale yellow liquid | |

CAS No. |

75-94-5 | |

| Record name | VINYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorovinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROVINYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyltrichlorosilane-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloroethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q423F9NPBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-139 °F (USCG, 1999), -95 °C | |

| Record name | VINYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorovinylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Trichlorovinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trichlorovinylsilane

This compound (CH₂=CHSiCl₃), also known as vinyltrichlorosilane, is a versatile organosilicon compound that serves as a crucial building block in the synthesis of a wide array of silicon-containing materials.[1][2] Its unique molecular structure, featuring a reactive vinyl group and three hydrolyzable chloro groups attached to a central silicon atom, allows it to act as a bridge between organic and inorganic materials.[1] This dual functionality makes it an indispensable intermediate in the production of silicones, a potent coupling agent for enhancing material properties, and a valuable reagent in organic synthesis.[2][3]

First synthesized in the mid-20th century, this compound is a colorless to pale yellow liquid with a pungent odor.[4][5] It is highly reactive and moisture-sensitive, readily hydrolyzing to form silanols and hydrochloric acid.[5][6] This reactivity is harnessed in various industrial applications, including the manufacturing of adhesives, sealants, coatings, and reinforced plastics.[1][3][6] In the pharmaceutical industry, it serves as an intermediate in the synthesis of organosilicon compounds with potential medicinal properties.[4]

Chemical and Physical Properties

This compound is a volatile and flammable liquid that requires careful handling.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 75-94-5 |

| Molecular Formula | C₂H₃Cl₃Si |

| Molecular Weight | 161.49 g/mol |

| Boiling Point | 93-95 °C |

| Density | 1.28 g/cm³ |

| Refractive Index | 1.436 (at 20°C) |

| Solubility | Soluble in most organic solvents; reacts with water and alcohol.[4][7] |

| Stability | Moisture-sensitive; polymerizes easily.[5][8] |

Synthesis of this compound

Several methods are employed for the industrial and laboratory-scale synthesis of this compound. The choice of method often depends on factors such as desired purity, scale of production, and available starting materials. The most common synthetic routes include the hydrosilylation of acetylene, the direct reaction of vinyl chloride with trichlorosilane, and the use of Grignard reagents.

Hydrosilylation of Acetylene with Trichlorosilane

The hydrosilylation of acetylene with trichlorosilane is a direct and atom-economical method for preparing this compound.[9] This reaction involves the addition of the Si-H bond of trichlorosilane across the carbon-carbon triple bond of acetylene, typically in the presence of a catalyst.

Caption: Hydrosilylation of acetylene to form this compound.

Reaction Mechanism The reaction is typically catalyzed by platinum-based catalysts, such as chloroplatinic acid.[10] The catalytic cycle is believed to involve the oxidative addition of the silane to the metal center, followed by coordination of the alkyne and subsequent insertion into the metal-hydride bond. Reductive elimination then yields the final vinylsilane product and regenerates the catalyst.

Experimental Protocol A patented method describes the preparation of this compound in a meshed plate type distribution reactor.[10]

-

A solvent, such as toluene, xylene, or trimethylbenzene, is added to the reactor to a liquid layer height of 400 to 1600 mm.[10]

-

Chloroplatinic acid (30-50 g per 1000 L of solvent) is added as a catalyst.[10]

-

The reactor temperature is maintained between 50 and 200 °C, and the pressure is controlled within the range of 0.01 to 0.1 MPa.[10]

-

A gaseous mixture of acetylene and trichlorosilane, with a molar ratio of (1.1-2.0):1, is introduced into the solvent for reaction.[10]

-

The product, this compound, is recovered by distillation.[10]

Quantitative Data

| Reactant Purity | Catalyst Purity | Reaction Temperature (°C) | Reaction Pressure (MPa) | Acetylene:Trichlorosilane Molar Ratio | Product Yield |

| Trichlorosilane: 99% | Chloroplatinic acid: 37.5% | 50-200 | 0.01-0.1 | 1.1:1 to 2.0:1 | High (specific yield not stated in the patent) |

Data sourced from patent CN103570756A.[10]

Direct Process: Reaction of Vinyl Chloride with Trichlorosilane

Another significant industrial method involves the direct gas-phase reaction of vinyl chloride with trichlorosilane at elevated temperatures.[11] This process is typically carried out in a tubular reactor.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. This compound CAS#: 75-94-5 [amp.chemicalbook.com]

- 8. Buy this compound | 75-94-5 [smolecule.com]

- 9. Hydrosilylation Catalyst [sigmaaldrich.com]

- 10. CN103570756A - Method for preparing vinyl trichlorosilane compound - Google Patents [patents.google.com]

- 11. EP0456901B1 - Process for the preparation of vinyl-trichlorosilan - Google Patents [patents.google.com]

An In-depth Technical Guide to Trichlorovinylsilane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorovinylsilane (TCVS), a prominent organosilicon compound, serves as a critical precursor and versatile building block in a multitude of applications, ranging from silicone polymer synthesis to surface modification of inorganic materials. Its unique molecular architecture, featuring a reactive vinyl group and three hydrolyzable chlorine atoms bonded to a central silicon atom, dictates its distinct chemical behavior. This technical guide provides a comprehensive overview of the fundamental chemical properties and reactivity of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. The document summarizes key quantitative data, outlines detailed experimental protocols for its principal reactions, and employs visualizations to elucidate reaction pathways and experimental workflows.

Chemical Properties of this compound

This compound is a colorless to pale yellow fuming liquid at room temperature, characterized by a sharp, pungent odor reminiscent of hydrochloric acid.[1][2] It is a volatile and moisture-sensitive compound that readily undergoes hydrolysis upon contact with water.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃Cl₃Si | [1][2][3] |

| Molecular Weight | 161.49 g/mol | [2][3][4] |

| Boiling Point | 90-93 °C | [1][5] |

| Melting Point | -95 °C | [5][6] |

| Density | 1.27 - 1.28 g/cm³ at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.436 | [5][7] |

| Vapor Pressure | 60 mmHg at 23 °C | [5][7] |

| Vapor Density | >1 (vs. air) | [5][7] |

| Flash Point | 10 °C (50 °F) - closed cup | [7] |

| Solubility | Soluble in most organic solvents; reacts with water and alcohol. | [1][2] |

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the silicon-chlorine bonds and the vinyl group. The silicon atom is highly electrophilic, making it susceptible to nucleophilic attack, while the vinyl group can participate in polymerization and hydrosilylation reactions.

Hydrolysis

This compound reacts violently with water, and even atmospheric moisture, in an exothermic hydrolysis reaction. This process leads to the stepwise replacement of the chlorine atoms with hydroxyl groups, forming vinylsilanetriol (CH₂=CHSi(OH)₃) and liberating hydrogen chloride (HCl) gas.[1][8][9] The newly formed silanol groups are highly reactive and readily undergo condensation to form polysiloxane networks, which can be linear, cyclic, or cross-linked polymers.[10] This reactivity is the basis for its use in forming silicone polymers and as a coupling agent.[9][11]

Experimental Protocol: Controlled Hydrolysis of this compound

Objective: To demonstrate the controlled hydrolysis of this compound and the formation of a polysiloxane gel.

Materials:

-

This compound (99%)

-

Anhydrous isopropanol

-

Deionized water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

Under a nitrogen atmosphere, add 100 mL of anhydrous isopropanol to a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 16.15 g (0.1 mol) of this compound to the isopropanol with vigorous stirring.

-

In a dropping funnel, prepare a solution of 5.4 g (0.3 mol) of deionized water in 50 mL of isopropanol.

-

Add the water/isopropanol solution dropwise to the this compound solution over a period of 30 minutes. An immediate white precipitate or fuming of HCl may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Gently heat the mixture to 60 °C and maintain for 1 hour to promote condensation of the silanol groups.

-

Cool the reaction mixture to room temperature. The formation of a viscous liquid or a gel indicates the formation of a vinyl-functionalized polysiloxane.

-

The solvent can be removed under reduced pressure to yield the final polysiloxane product.

Reaction with Nucleophiles

The electrophilic silicon center in this compound readily reacts with a variety of nucleophiles, leading to the substitution of the chlorine atoms.[10]

-

Alcohols: Reaction with alcohols (alkanolysis) yields alkoxysilanes. For example, with ethanol, it forms vinyltriethoxysilane. This reaction also produces HCl.

-

Amines: Amines react to form aminosilanes. The reaction is typically carried out in the presence of a tertiary amine to act as an HCl scavenger.

-

Grignard Reagents: Organometallic reagents like Grignard reagents (RMgX) react to form new silicon-carbon bonds, allowing for the introduction of various organic groups onto the silicon atom.[1]

Experimental Protocol: Reaction of this compound with a Grignard Reagent

Objective: To synthesize vinyl-substituted silane by reacting this compound with phenylmagnesium bromide.

Materials:

-

This compound (99%)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place 2.43 g (0.1 mol) of magnesium turnings in the flask.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, dissolve 15.7 g (0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate dropping funnel, dissolve 16.15 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether.

-

Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield vinyltriphenylsilane.

Polymerization

The vinyl group of this compound can undergo polymerization, typically through free-radical mechanisms, to form polyvinylsilanes.[1][9] This polymerization can be initiated by heat, light, or chemical initiators. The resulting polymers have a backbone of carbon atoms with trichlorosilyl groups as side chains. These polymers can be further modified through hydrolysis and condensation of the Si-Cl bonds.

Experimental Protocol: Free-Radical Polymerization of this compound

Objective: To polymerize this compound using a free-radical initiator.

Materials:

-

This compound (inhibitor-free)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Schlenk tube

-

Nitrogen line

-

Oil bath

Procedure:

-

Purify this compound by distillation to remove any inhibitors.

-

In a Schlenk tube under a nitrogen atmosphere, dissolve 16.15 g (0.1 mol) of freshly distilled this compound in 50 mL of anhydrous toluene.

-

Add 0.164 g (1 mol%) of AIBN to the solution.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 70 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Visualizing Reactivity and Workflows

To better understand the chemical transformations and handling procedures associated with this compound, the following diagrams are provided.

Caption: Hydrolysis and condensation pathway of this compound.

Caption: General workflow for handling moisture-sensitive this compound.

Caption: Summary of the main reactive pathways of this compound.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable reagent in several areas:

-

Silicone Polymers: It is a fundamental precursor for the synthesis of a wide range of silicone polymers, including oils, rubbers, and resins.[10][11] The vinyl groups can be used for cross-linking, leading to materials with enhanced mechanical properties.[11]

-

Coupling Agent: this compound is extensively used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass fibers, silica, and metals.[9][11] The silanol groups formed upon hydrolysis can bond to the inorganic surface, while the vinyl group can co-polymerize with the organic matrix.

-

Surface Modification: It is employed to modify the surfaces of materials to impart hydrophobicity or to introduce reactive sites for further functionalization.[3][11]

-

Intermediate in Organic Synthesis: In the pharmaceutical and chemical industries, it serves as an intermediate for the synthesis of more complex organosilicon compounds with potential medicinal or material applications.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: It is corrosive to the skin, eyes, and respiratory tract due to the release of HCl upon contact with moisture.[1][12]

-

Flammable: It is a flammable liquid and its vapors can form explosive mixtures with air.[12]

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Store in a cool, dry, well-ventilated area away from sources of ignition and moisture.[9][14]

-

Use and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

Conclusion

This compound is a highly reactive and versatile organosilicon compound with significant industrial and research applications. Its chemistry is primarily governed by the facile hydrolysis of its silicon-chlorine bonds and the reactivity of its vinyl group. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its safe and effective use in the development of new materials and chemical entities. The provided experimental protocols and diagrams serve as a valuable resource for professionals engaged in research and development in fields where organosilicon chemistry plays a pivotal role.

References

- 1. gelest.com [gelest.com]

- 2. benchchem.com [benchchem.com]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103570756A - Method for preparing vinyl trichlorosilane compound - Google Patents [patents.google.com]

- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Vinylsiloxane synthesis [organic-chemistry.org]

- 12. Trichlorosilane [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrolysis and condensation of Trichlorovinylsilane

An In-depth Technical Guide on the Hydrolysis and Condensation of Trichlorovinylsilane

Introduction

This compound (TCVS), with the chemical formula C₂H₃Cl₃Si, is a highly reactive organosilicon compound characterized by a vinyl group and three chlorine atoms attached to a central silicon atom.[1][2] This structure makes it a valuable precursor in the synthesis of silicone polymers, particularly polyvinylsilsesquioxanes, and as a coupling agent for surface modification of materials.[1][3] The utility of TCVS is fundamentally dependent on its hydrolysis and subsequent condensation reactions.

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of this compound. It is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for material synthesis, surface functionalization, or the development of novel composites. The document details the reaction pathways, influential factors, relevant quantitative data, and generalized experimental protocols.

Core Reaction Mechanisms

The conversion of this compound into a stable polysiloxane network is a two-stage process involving hydrolysis followed by condensation. TCVS reacts readily, often violently, with water or moist air, liberating corrosive hydrogen chloride gas.[1][4]

Hydrolysis

The hydrolysis of this compound is a sequential nucleophilic substitution reaction. Water molecules act as nucleophiles, attacking the electrophilic silicon atom and displacing the chloride leaving groups. This process occurs in three steps, progressively replacing the chlorine atoms with hydroxyl groups to form silanols.

-

First Hydrolysis: One chloro group is replaced to form vinyldichlorosilanol. CH₂=CHSiCl₃ + H₂O → CH₂=CHSiCl₂(OH) + HCl

-

Second Hydrolysis: A second chloro group is replaced to form vinylchlorosilanediol. CH₂=CHSiCl₂(OH) + H₂O → CH₂=CHSiCl(OH)₂ + HCl

-

Third Hydrolysis: The final chloro group is replaced to yield the unstable vinylsilanetriol. CH₂=CHSiCl(OH)₂ + H₂O → CH₂=CHSi(OH)₃ + HCl

The resulting vinylsilanetriol is a key intermediate, but it is highly reactive and prone to self-condensation.[5]

Condensation

The silanol intermediates, particularly vinylsilanetriol, are unstable and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. This process releases water and is the basis for polymerization. Condensation can occur between two silanol groups or between a silanol group and a remaining Si-Cl group (co-hydrolysis/condensation).

-

Silanol-Silanol Condensation: 2 CH₂=CHSi(OH)₃ → (HO)₂(Vinyl)Si-O-Si(Vinyl)(OH)₂ + H₂O

-

Silanol-Chloride Condensation: CH₂=CHSi(OH)₃ + CH₂=CHSiCl₃ → (HO)₂(Vinyl)Si-O-Si(Vinyl)Cl₂ + HCl

This polycondensation process continues, leading to the formation of a highly cross-linked, three-dimensional polymer network known as polyvinylsilsesquioxane, often represented by the empirical formula (CH₂=CHSiO₃/₂)n.[3] The final structure of the polymer is heavily dependent on the reaction conditions.[6]

Visualization of Reaction Pathways

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the hydrolysis and condensation of this compound.

Caption: Stepwise hydrolysis of this compound and subsequent polycondensation.

Caption: Generalized experimental workflow for this compound hydrolysis.

Quantitative Data Summary

Specific kinetic data for the hydrolysis of this compound is not widely available in public literature. However, data from related alkyltrichlorosilanes and alkoxysilanes can provide valuable context. The vinyl group's electronic properties may influence rates compared to saturated alkyl groups. The following table summarizes typical data ranges for similar silane hydrolysis reactions. Rates for TCVS are expected to be rapid due to the highly reactive Si-Cl bonds.

| Parameter | Typical Value Range (for related silanes) | Factors Influencing the Value |

| Hydrolysis Rate Constant (k) | 10⁻⁴ to 10⁻² s⁻¹ (for alkoxysilanes)[5][7] | pH, temperature, water concentration, solvent polarity, steric hindrance of the organic group.[5][8][9] |

| Activation Energy (Ea) | 40 - 80 kJ/mol (for shorter-chain alkyltrichlorosilanes)[5] | Specific reaction conditions (e.g., catalyzed vs. uncatalyzed), solvent system.[7] |

| Reaction Temperature | -40°C to 100°C | Controlled to manage the highly exothermic nature of the reaction and influence the final polymer structure.[6][10] |

| pH Influence | Rate increases in acidic and basic conditions, lowest at neutral pH ~7.[8] | Catalyzes both hydrolysis and condensation steps at different rates. |

Experimental Protocols

The following is a generalized methodology for the controlled hydrolysis and condensation of this compound to form a polysilsesquioxane prepolymer. This protocol is based on procedures for similar reactive chlorosilanes.[10][11]

Warning: this compound reacts violently with water and releases toxic, corrosive hydrogen chloride gas.[4] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, acid-resistant gloves, lab coat) must be worn.[11]

Materials and Equipment

-

This compound (TCVS)

-

Anhydrous organic solvent (e.g., toluene, methyl isobutyl ketone)

-

Deionized water

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet/outlet

-

Dropping funnel

-

Mechanical stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and reflux condenser connected to a nitrogen line and bubbler. Ensure the system is dry and purged with nitrogen to create an inert atmosphere.[10]

-

Solvent and Cooling: Charge the flask with the anhydrous organic solvent. Cool the flask to the desired reaction temperature (e.g., -30°C to 0°C) using the cooling bath to control the exothermic reaction.[10]

-

TCVS Addition: Slowly add the this compound to the cooled solvent with continuous stirring.

-

Hydrolysis: Add deionized water dropwise to the stirred TCVS solution via the dropping funnel over an extended period (e.g., 90 minutes).[10] Maintain vigorous stirring to ensure proper mixing and heat dissipation. A white precipitate or fuming (HCl gas) will be observed.[11]

-

Reaction Completion: After the water addition is complete, allow the mixture to stir at the reaction temperature for several hours, then let it warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel. If two phases are present, separate them.

-

Wash the organic layer multiple times with deionized water to remove residual HCl and any water-soluble byproducts. Check the pH of the aqueous washings until neutral.

-

Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the polyvinylsilsesquioxane product, which may range from a viscous oil to a solid powder depending on the molecular weight.[11]

-

-

Characterization: Analyze the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of Si-O-Si bonds and the presence of vinyl groups, and Nuclear Magnetic Resonance (²⁹Si NMR) to characterize the silicon environment.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. scispace.com [scispace.com]

- 4. Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

An In-depth Technical Guide to the Reaction of Trichlorovinylsilane with Nucleophilic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorovinylsilane (TCVS) is a versatile organosilicon compound of significant interest in materials science and synthetic organic chemistry. Its unique bifunctionality, possessing both a reactive vinyl group and three labile silicon-chlorine bonds, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactions of this compound with various nucleophilic species. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development of novel materials, coupling agents, and silicon-containing drug candidates.

The reactivity of this compound is dominated by the electrophilic nature of the silicon atom, which is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via nucleophilic substitution at the silicon center, leading to the sequential or complete replacement of the chloro ligands. The vinyl group can also participate in various addition reactions, further expanding the synthetic utility of this compound. This guide will detail the core reactions with key classes of nucleophiles, providing experimental protocols, quantitative data where available, and mechanistic insights.

Core Reaction Mechanisms

The fundamental reaction of this compound with nucleophiles is a nucleophilic substitution at the silicon atom (SN@Si). Unlike carbon-centered SN2 reactions, which proceed through a five-coordinate transition state, SN@Si reactions can proceed through either a five-coordinate trigonal bipyramidal intermediate or a concerted transition state. The precise mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily react with this compound to form stable silicon-carbon bonds.[1] The reaction typically proceeds in a stepwise manner, allowing for the controlled synthesis of mono-, di-, or trisubstituted vinylsilanes by adjusting the stoichiometry of the organometallic reagent.

Reaction with Alcohols (Alcoholysis)

The alcoholysis of this compound is a facile method for the synthesis of vinylalkoxysilanes.[2] The reaction proceeds with the elimination of hydrogen chloride, which is typically scavenged by a tertiary amine base to drive the reaction to completion. The degree of substitution can be controlled by the stoichiometry of the alcohol.

Reaction with Amines (Aminolysis)

Primary and secondary amines react with this compound to yield aminosilanes.[3] Similar to alcoholysis, the reaction produces hydrogen chloride, which is neutralized by an excess of the amine or an added base. This reaction is a key step in the synthesis of silicon-containing polymers and preceramic materials.

Quantitative Data on this compound Reactions

The following tables summarize quantitative data for the reaction of this compound and analogous chlorosilanes with various nucleophiles. It is important to note that yields can be highly dependent on reaction conditions such as temperature, solvent, and reaction time.

| Nucleophile (Grignard Reagent) | Product | Solvent | Yield (%) | Reference |

| Methylmagnesium bromide | Methyl(vinyl)dichlorosilane | THF | ~80 (analogous) | [4] |

| Ethylmagnesium bromide | Ethyl(vinyl)dichlorosilane | Diethyl ether | Good (qualitative) | [5] |

| Phenylmagnesium bromide | Phenyl(vinyl)dichlorosilane | THF | 84 (analogous) | [4] |

| Vinylmagnesium bromide | Divinyldichlorosilane | THF | Not reported | |

| p-Tolylmagnesium bromide | p-Tolyl(vinyl)dichlorosilane | 1,4-Dioxane | 84 (analogous) | [4] |

| Nucleophile (Alcohol) | Product | Base | Yield (%) | Reference |

| Methanol (with water) | Vinyltrimethoxysilane oligomer | Sodium methoxide | Not specified | [2] |

| Ethanol | Vinyltriethoxysilane | Pyridine | 95 (analogous) | [6] |

| Isopropanol | Vinyltriisopropoxysilane | Triethylamine | Good (qualitative) | |

| 2-Methoxyethanol | Vinyltris(2-methoxyethoxy)silane | Not specified | Not specified | [7] |

| Nucleophile (Amine) | Product | Base | Yield (%) | Reference |

| Diethylamine | Diethylamino(vinyl)dichlorosilane | Excess diethylamine | Not specified | [3] |

| n-Propylamine | n-Propylamino(vinyl)dichlorosilane | Excess n-propylamine | Good (qualitative) | [3] |

| Aniline | Anilino(vinyl)dichlorosilane | Triethylamine | Not specified |

Experimental Protocols

General Considerations

This compound is a moisture-sensitive and corrosive compound that reacts violently with water.[8] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Protocol 1: Synthesis of Phenyl(vinyl)dichlorosilane using a Grignard Reagent

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium turnings.

-

Dissolve bromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to afford phenyl(vinyl)dichlorosilane.

Protocol 2: Synthesis of Vinyltriethoxysilane via Alcoholysis

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous pyridine

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1.0 equivalent) and anhydrous pyridine (3.3 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous ethanol (3.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the precipitated pyridinium hydrochloride.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to yield vinyltriethoxysilane.[9]

Protocol 3: Synthesis of Diethylamino(vinyl)dichlorosilane via Aminolysis

Materials:

-

This compound

-

Anhydrous diethylamine

-

Anhydrous hexane

Procedure:

-

In a flame-dried three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous hexane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous diethylamine (2.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Filter the reaction mixture to remove the precipitated diethylammonium chloride.

-

Wash the precipitate with anhydrous hexane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Product Characterization

The products of these reactions are typically characterized by a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[10][11] The fragmentation pattern in the mass spectrum can provide valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The vinyl protons of the product will typically appear as a multiplet in the range of 5.5-6.5 ppm.[12][13] The chemical shifts of the protons on the alkyl, aryl, or alkoxy groups attached to the silicon will be indicative of the substitution pattern.

-

13C NMR: The vinyl carbons typically resonate in the region of 130-140 ppm.[7][14]

-

29Si NMR: The chemical shift of the silicon nucleus is highly sensitive to its substitution pattern and can be used to confirm the structure of the product.[1][15]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic peaks for the vinyl group (C=C stretch around 1600 cm-1 and C-H stretches around 3080 cm-1) and the Si-O-C or Si-N bonds if applicable.

Conclusion

This compound is a highly reactive and synthetically useful building block in organosilicon chemistry. Its reactions with a wide range of nucleophiles provide access to a diverse array of functionalized vinylsilanes. This guide has provided an overview of the key reactions, quantitative data, detailed experimental protocols, and characterization methods. A thorough understanding of these reactions is crucial for the rational design and synthesis of novel silicon-containing materials and molecules with potential applications in various scientific and technological fields. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific needs, always adhering to safe laboratory practices.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103396434A - Synthesis method of vinyltrimethoxysilane oligomer - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents [organic-chemistry.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. CN101012237B - Synthesis method of vinyl alkoxy silane - Google Patents [patents.google.com]

- 7. Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 13C NMR spectrum [chemicalbook.com]

- 8. Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN1107852A - Process of preparing neutral vinyl triethoxyl silane - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vinyltrimethylsilane(754-05-2) 1H NMR [m.chemicalbook.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. unige.ch [unige.ch]

An In-depth Technical Guide to the Polymerization Mechanisms of Trichlorovinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorovinylsilane (TCVS) is a versatile monomer capable of undergoing polymerization through various mechanisms, yielding silicon-containing polymers with a range of properties. This technical guide provides a comprehensive overview of the primary polymerization pathways of TCVS, including free radical, anionic, and hydrolytic polycondensation routes. While cationic and Ziegler-Natta polymerization are common for many vinyl monomers, their application to TCVS is less documented and theoretically challenging due to the monomer's electronic and steric characteristics. This document details the mechanisms of each relevant polymerization method, presents available quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways to facilitate a deeper understanding for researchers in materials science and drug development.

Introduction

This compound (H₂C=CHSiCl₃) is a bifunctional molecule featuring a reactive vinyl group amenable to chain-growth polymerization and a trichlorosilyl group that is highly susceptible to hydrolysis and subsequent condensation.[1][2] This dual reactivity allows for the synthesis of a variety of polymeric structures, from linear chains of poly(vinyltrichlorosilane) to crosslinked polysiloxane networks. The properties of the resulting polymers are highly dependent on the polymerization mechanism employed. Understanding these mechanisms is crucial for controlling the polymer architecture, molecular weight, and ultimately, the material's performance in applications such as coatings, adhesives, and as precursors to ceramic materials.[1]

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers.[3] The process is initiated by the decomposition of a radical initiator to form free radicals, which then attack the vinyl group of the this compound monomer.

Mechanism:

The free radical polymerization of vinyl monomers proceeds through three main stages: initiation, propagation, and termination.[4]

-

Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to generate primary radicals. These radicals then add to the vinyl group of a TCVS monomer to form a monomer radical.

-

Propagation: The newly formed monomer radical adds to another TCVS monomer, and this process repeats, leading to the growth of a polymer chain.

-

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.

Side Reactions:

The presence of the trichlorosilyl group can introduce side reactions, such as chain transfer to the monomer or polymer, which can affect the molecular weight and structure of the resulting polymer.

Experimental Protocol (Adapted from Vinyltriethoxysilane Copolymerization):

A representative protocol for the free radical polymerization of a vinylsilane (vinyltriethoxysilane, a less reactive analog of TCVS) is as follows:[5]

-

Monomer and Solvent Preparation: In a dry Schlenk tube equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), the desired amount of this compound is dissolved in a suitable solvent, such as ethyl cellosolve.[5]

-

Initiator Addition: The free radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the solution.[5]

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70 °C) in a preheated oil bath and stirred for a defined period (e.g., 3 hours).[5]

-

Purification: The polymerization is terminated, and the polymer is purified, typically by precipitation in a non-solvent like methanol, followed by filtration and drying.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Monomer | Vinyltriethoxysilane (in copolymerization with Styrene) | [6] |

| Initiator | AIBN | [6] |

| Solvent | Toluene | [6] |

| Temperature | 70 °C | [6] |

| Effect of [VTES] on Mn | Higher [VTES] leads to lower Mn | [6] |

Logical Relationship: Free Radical Polymerization

Anionic Polymerization

Anionic polymerization is initiated by a nucleophilic attack on the vinyl group of the monomer. For vinylsilanes, this method can be effective, but it is often accompanied by side reactions.

Mechanism:

-

Initiation: A strong nucleophile, typically an organolithium compound like n-butyllithium, adds to the double bond of the this compound monomer, creating a carbanion.

-

Propagation: The carbanionic end of the growing polymer chain attacks another monomer molecule, extending the polymer chain.

-

Termination: In a "living" anionic polymerization, there is no inherent termination step. The polymerization proceeds until all the monomer is consumed, and the anionic chain ends remain active. Termination is typically achieved by the intentional addition of a quenching agent, such as methanol or water.

Side Reactions:

-

Isomerization: A significant side reaction in the anionic polymerization of some vinylsilanes is isomerization, where a proton is abstracted from a silylmethyl group, leading to the incorporation of silicon atoms into the polymer backbone. This can drastically alter the physical properties of the polymer.

-

Chain Transfer: Chain transfer to the monomer can also occur, limiting the molecular weight of the polymer.

Experimental Protocol (General for Vinylsilanes):

-

High-Vacuum Techniques: Anionic polymerization requires stringent anhydrous and oxygen-free conditions, typically carried out using high-vacuum techniques with break-seal glassware.

-

Solvent and Monomer Purification: The solvent (e.g., hexane) and the vinylsilane monomer must be rigorously purified and dried.

-

Initiation: The initiator solution (e.g., n-butyllithium in hexane) is introduced into the reactor, followed by the monomer.

-

Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 48 hours).

-

Termination: The polymerization is terminated by adding a quenching agent like methanol.

-

Purification: The polymer is precipitated in a non-solvent, filtered, and dried.

Quantitative Data:

Data for the anionic polymerization of this compound is scarce. For dimethylphenylvinylsilane, polymerization can proceed to 100% yield, but is accompanied by chain transfer reactions.[7]

Logical Relationship: Anionic Polymerization

Hydrolytic Polycondensation

The trichlorosilyl group of TCVS is highly reactive towards water, leading to hydrolysis and subsequent condensation to form a crosslinked polysiloxane network. This reaction can occur independently of or in conjunction with the polymerization of the vinyl group.

Mechanism:

-

Hydrolysis: The Si-Cl bonds are rapidly hydrolyzed by water to form silanol (Si-OH) groups, with the liberation of hydrochloric acid.

-

Condensation: The newly formed silanol groups are highly reactive and condense with each other to form siloxane (Si-O-Si) bonds, releasing water. This process continues to form a highly crosslinked three-dimensional network.

Experimental Considerations:

The hydrolysis and condensation of this compound are often difficult to control due to their rapid rates. The reaction is typically carried out in a controlled humidity environment or by the slow addition of water to a solution of the silane. The presence of an acid or base catalyst can influence the rates of hydrolysis and condensation.

Quantitative Data:

The kinetics of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, solvent, and temperature. Generally, hydrolysis is fast in both acidic and basic conditions, while condensation is fastest in basic conditions and slowest around pH 4.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate |

| Low pH (Acidic) | Fast | Slow |

| Neutral pH | Slowest | Slow |

| High pH (Basic) | Fast | Fast |

Logical Relationship: Hydrolytic Polycondensation

Other Polymerization Mechanisms

Cationic Polymerization: Cationic polymerization of vinyl monomers requires the formation of a stable carbocation. The electron-withdrawing nature of the trichlorosilyl group would destabilize an adjacent carbocation, making cationic initiation and propagation of this compound challenging. While cationic polymerization is used for vinyl ethers, its application to TCVS is not well-established.[8][9]

Ziegler-Natta Polymerization: Ziegler-Natta catalysts are typically used for the polymerization of nonpolar alpha-olefins like ethylene and propylene. The polar nature of the Si-Cl bonds and the steric bulk of the trichlorosilyl group may hinder the coordination of the monomer to the catalyst's active site, making Ziegler-Natta polymerization of TCVS inefficient.[10][11]

Polymer Characterization

The resulting poly(this compound) and its derivatives can be characterized by various techniques:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to elucidate the polymer structure, confirm the polymerization of the vinyl group, and detect any side products from isomerization or other reactions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymer, and to follow the disappearance of the vinyl group during polymerization.

Conclusion

This compound is a monomer with diverse polymerization behaviors. Free radical polymerization offers a viable route to linear poly(vinyltrichlorosilane), although side reactions can influence the polymer's molecular weight. Anionic polymerization is also possible but may be complicated by isomerization and chain transfer. The most prominent reaction of the trichlorosilyl group is its rapid hydrolysis and subsequent polycondensation, which can be utilized to form crosslinked polysiloxane materials. Cationic and Ziegler-Natta polymerization are less favorable for this particular monomer. A thorough understanding and control of these polymerization mechanisms are essential for the rational design and synthesis of silicon-containing polymers with tailored properties for advanced applications. Further research is needed to establish detailed experimental protocols and gather comprehensive quantitative data for the various polymerization pathways of this compound.

References

- 1. Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pslc.ws [pslc.ws]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. semanticscholar.org [semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Controlled Polymerization | MDPI [mdpi.com]

- 9. pslc.ws [pslc.ws]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

An In-depth Technical Guide to the Safe Handling and Storage of Trichlorovinylsilane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for Trichlorovinylsilane (CAS No. 75-94-5) in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as vinyltrichlorosilane, is a colorless to pale yellow fuming liquid with a sharp, pungent odor similar to hydrochloric acid.[1][2] It is a volatile and highly reactive organosilicon compound.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C2H3Cl3Si | |

| Molecular Weight | 161.49 g/mol | [4] |

| Boiling Point | 93-95°C | [1] |

| Melting Point | -95°C | [5] |

| Flash Point | 10°C / 50°F | |

| Autoignition Temperature | 270°C / 518°F | |

| Specific Gravity | 1.270 | |

| Vapor Density | 5.61 (Air = 1) | |

| Vapor Pressure | 65.9 mmHg | [2] |

| Solubility | Reacts with water. Soluble in most organic solvents. | [1] |

Hazards Identification

This compound is classified as a hazardous chemical and presents multiple risks.[6]

-

Flammability: It is a highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.

-

Reactivity: It reacts violently with water, moisture, and steam, producing toxic and corrosive hydrogen chloride gas.[1][6] This reaction is exothermic and can be hazardous.[1]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1][6] Contact with the liquid or vapor can cause burns.[1]

-

Toxicity: It is toxic if it comes into contact with the skin and harmful if swallowed or inhaled. Inhalation may cause respiratory irritation.[1]

Table 2: GHS Hazard Classifications for this compound

| Hazard Classification | Category |

| Flammable Liquids | Category 2 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Data sourced from Fisher Scientific Safety Data Sheet.[6]

Safe Handling Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Explosion-proof electrical, ventilating, and lighting equipment should be used. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[9]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[7] Chemical-resistant gloves (neoprene or nitrile rubber are recommended) must be worn and inspected before each use.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., combination organic vapor/acid gas) is necessary.[7][8]

-

-

General Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Ground and bond containers and receiving equipment.[7]

-

Never add water to this product.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Storage Requirements

Proper storage of this compound is crucial to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The recommended storage temperature is between 0-8°C.[4]

-

Incompatible Materials: Keep away from water, moisture, strong oxidizing agents, strong acids, strong bases, and amines.[1][6]

-

Storage Area: Store in a locked-up area.[7] The storage area should be a designated flammables area, away from heat.[10] Store under an inert atmosphere, such as nitrogen.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[6]

-

-

Spill Response:

-

Evacuate personnel from the area and ensure adequate ventilation.[7]

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment.[7]

-

For small spills, absorb the liquid with an inert material such as dry sand or earth. Do not use combustible materials.[11]

-

Do not expose the spill to water.[6]

-